(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)/t14-,15-,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJADKMQRNXPXHZ-YUAHOQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the glucuronidation of flupirtine. This process typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions. Industrial production methods may involve enzymatic processes using beta-glucuronidase to facilitate the glucuronidation reaction .
Chemical Reactions Analysis
(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used to study the metabolic pathways of flupirtine and related compounds.
Biology: Helps in understanding the role of glucuronidation in drug metabolism.
Medicine: Aids in the development of new analgesics and muscle relaxants.
Industry: Utilized in the production of pharmaceuticals and in the study of drug interactions.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with beta-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. This interaction releases the active or inactive parent compound from the glucuronide, thereby modifying the drug’s disposition and action . The molecular targets and pathways involved include the glucuronidation pathway and the beta-glucuronidase enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydropyran-carboxylic acid derivatives with bioactive substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity and Substitution Patterns: The target compound’s pyridine side chain distinguishes it from simpler analogs like CAS 21080-66-0, which lacks heteroaromatic substituents. The 4-fluorophenyl group may confer selectivity for hydrophobic binding pockets compared to the 4-aminophenoxy group in CAS 21080-66-0 . Acetylated derivatives (e.g., CAS 154460-56-7) are primarily synthetic intermediates, whereas the target compound’s hydroxyl and acetamido groups suggest direct biological interactions .
Biological Activity: Piperidine-thiazolo-pyridine hybrids (e.g., CAS 767625-11-6) exhibit ACE inhibition, while the target compound’s carbohydrate-like structure may target glycosidases or lectins . Fluorine substitution (as in the target compound) is a common strategy to improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Synthetic Challenges: The stereochemical complexity of the oxane core in the target compound requires precise synthetic control, similar to acetylated derivatives like CAS 154460-56-7 . Functionalization of the pyridine ring (e.g., introducing acetamido and fluorophenylmethylamino groups) demands multi-step protocols, akin to methods used for piperidine-thiazolo-pyridine hybrids .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The pyridine side chain’s substitution pattern is critical for target engagement.
- Thermodynamic Solubility : Hydroxyl and carboxylic acid groups enhance aqueous solubility (>10 mg/mL predicted) compared to acetylated or fully alkylated analogs (<1 mg/mL) .
- Toxicity Considerations: The 4-fluorophenyl group may mitigate off-target toxicity observed in non-fluorinated analogs, which can form reactive metabolites .
Biological Activity
The compound (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique stereochemistry characterized by multiple hydroxyl groups and an acetamido functional group. Its molecular structure is pivotal in determining its biological interactions and pharmacological effects.
Research indicates that the compound may influence various biological pathways through the following mechanisms:
- Enzyme Modulation : The presence of hydroxyl groups suggests potential interactions with enzymes involved in metabolic processes. These interactions can modulate enzyme activity and influence biochemical pathways.
- Receptor Binding : The acetamido and fluorophenyl moieties may facilitate binding to specific receptors, particularly those involved in neurotransmission and inflammation pathways. This binding can alter receptor activity and downstream signaling cascades.
- Inflammatory Response : Preliminary studies suggest that the compound may modulate inflammatory responses by affecting cytokine release and immune cell activation. This is particularly relevant in conditions such as neuroinflammation.
Biological Activity Data
A summary of key biological activities associated with the compound is presented in the table below:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that the compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent. The mechanism was linked to decreased reactive oxygen species (ROS) production and enhanced mitochondrial function.
- Anti-inflammatory Properties : In a model of neuroinflammation, the compound was shown to lower levels of IL-1β and TNF-α, indicating its role in modulating inflammatory pathways . This effect was attributed to its ability to inhibit NLRP3 inflammasome activation.
- Antimicrobial Activity : Research highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential application in treating bacterial infections . The mechanism involved disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What key steps are critical for optimizing the synthesis of this compound to ensure regioselectivity and yield?
- Methodological Answer : Synthesis of structurally analogous compounds (e.g., pyridine and fluorophenyl derivatives) highlights the importance of stepwise functionalization. For example, regioselective amination can be achieved using palladium-catalyzed cross-coupling or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) . Purification via reversed-phase HPLC or silica gel chromatography is essential to isolate intermediates, as seen in protocols for related heterocycles (yields ~70–85%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., axial vs. equatorial protons in the oxane ring) and compare with computational models (DFT-based predictions) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular ions (e.g., [M+H]+ via ESI) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated for structurally similar pyrrolidine-carboxylic acids .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data, such as enzyme inhibition potency, across independent studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Purity Reassessment : Re-analyze batches via HPLC and LC-MS to exclude degradation products or isomers (e.g., epimerization at chiral centers) .
- Protein Source Variability : Test against isoforms or orthologs from different species, as fluorophenyl-containing analogs show species-dependent binding .
Q. What strategies are effective for enhancing aqueous solubility of this compound while preserving its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyloxymethyl esters at hydroxyl groups, as seen in related glycosides, to improve solubility without altering the core structure .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations, validated for structurally rigid polyhydroxy compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting data on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Comparative Incubation Conditions : Standardize microsome sources (e.g., human vs. rat), NADPH concentrations, and incubation times .
- Metabolite Profiling : Use HR-MS/MS to identify phase I/II metabolites and correlate instability with specific functional groups (e.g., fluorophenyl or acetamido moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
